![molecular formula C22H26N2O2 B6048003 4-(2,3-dihydro-1H-inden-2-ylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6048003.png)
4-(2,3-dihydro-1H-inden-2-ylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone
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Overview
Description
4-(2,3-dihydro-1H-inden-2-ylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone is a synthetic compound that has been extensively studied for its potential use in the field of medicine. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for scientific research.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-inden-2-ylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which plays a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
4-(2,3-dihydro-1H-inden-2-ylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as to have anticonvulsant effects. Additionally, it has been found to have a positive effect on mood and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2,3-dihydro-1H-inden-2-ylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone in lab experiments is its ability to modulate the GABAergic system, which is a crucial component of neuronal signaling. However, one limitation is that the compound has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are many potential future directions for research on 4-(2,3-dihydro-1H-inden-2-ylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone. One possible direction is to investigate its potential use in the treatment of chronic pain and other neurological disorders. Additionally, further research could be done to understand the compound's mechanism of action and to develop more effective synthesis methods. Finally, clinical trials could be conducted to determine the safety and efficacy of the compound in humans.
Synthesis Methods
The synthesis of 4-(2,3-dihydro-1H-inden-2-ylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone involves the reaction of 2,3-dihydro-1H-inden-2-amine with 4-methoxyphenylacetyl chloride, followed by the addition of pyrrolidine and acetic anhydride. The compound can be purified by recrystallization or column chromatography.
Scientific Research Applications
4-(2,3-dihydro-1H-inden-2-ylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of chronic pain, epilepsy, and other neurological disorders.
properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-2-ylamino)-1-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-26-21-8-6-16(7-9-21)10-11-24-15-20(14-22(24)25)23-19-12-17-4-2-3-5-18(17)13-19/h2-9,19-20,23H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDUCDNMCQDJOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(CC2=O)NC3CC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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